molecular formula C13H10BrNO2 B14758347 2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]- CAS No. 955-95-3

2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-

Cat. No.: B14758347
CAS No.: 955-95-3
M. Wt: 292.13 g/mol
InChI Key: JNLJEPPGHXMTPV-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]- is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with a 4-bromophenyl group and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]- typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyridinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 1-[2-(4-chlorophenyl)-2-oxoethyl]-
  • 2(1H)-Pyridinone, 1-[2-(4-fluorophenyl)-2-oxoethyl]-
  • 2(1H)-Pyridinone, 1-[2-(4-methylphenyl)-2-oxoethyl]-

Uniqueness

2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]- is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents .

Properties

CAS No.

955-95-3

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-2-one

InChI

InChI=1S/C13H10BrNO2/c14-11-6-4-10(5-7-11)12(16)9-15-8-2-1-3-13(15)17/h1-8H,9H2

InChI Key

JNLJEPPGHXMTPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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